
1-Bromo-4-methoxybutane
Overview
Description
1-Bromo-4-methoxybutane (CAS: 4457-67-4) is an organobromine compound with the molecular formula C₅H₁₁BrO and a molecular weight of 167.044 g/mol . It is characterized by a four-carbon alkyl chain with a bromine atom at the terminal position (C1) and a methoxy group (-OCH₃) at the opposite terminus (C4). Its IUPAC Standard InChIKey is ALOQTNHQNMYBDE-UHFFFAOYSA-N, and it is alternatively named 4-Methoxybutyl bromide or 4-Bromobutyl methyl ether .
The compound is commercially available through suppliers like TCI Chemicals, which offers it in quantities ranging from 5g to 25g . Its primary applications include serving as an alkylating agent in organic synthesis, particularly in nucleophilic substitution reactions where the bromine atom acts as a leaving group, and the methoxy group influences electronic and steric properties .
Preparation Methods
Preparation via Halogenation of 4-Methoxy-1-butanol
One common and straightforward method to prepare 1-Bromo-4-methoxybutane is the halogenation of 4-methoxy-1-butanol using phosphorus tribromide (PBr3) or similar brominating agents.
- Starting Material: 4-Methoxy-1-butanol (4-methoxybutanol)
- Reagent: Phosphorus tribromide (PBr3)
- Solvent: Often anhydrous diethyl ether or toluene
- Conditions: The reaction is typically conducted under anhydrous conditions at low temperatures to moderate reflux to avoid side reactions.
- Mechanism: The hydroxyl group of 4-methoxy-1-butanol is converted to a better leaving group by PBr3, which then undergoes nucleophilic substitution by bromide ion to yield this compound.
This method is widely used due to its relative simplicity and good yields. The product is usually purified by distillation under reduced pressure to remove impurities and residual reagents.
Preparation via Grignard Reagent Formation and Coupling Reactions
A more sophisticated method involves the preparation of organomagnesium intermediates (Grignard reagents) from haloalkyl ethers, followed by coupling reactions.
- Key Intermediate: 4-Halo-methoxybutane (e.g., 1-chloro-4-methoxybutane)
- Grignard Formation: Reaction of 4-halo-methoxybutane with magnesium turnings in anhydrous ethereal solvents such as tetrahydrofuran (THF) or 2-methyl-tetrahydrofuran.
- Initiators: To activate magnesium, initiators like bromoethane, dibromoethane, bromine, iodine, or anthracene are employed.
- Solvent System: Polar aprotic solvents such as THF or mixtures with apolar solvents like toluene are preferred to optimize solubility and reactivity.
- Reaction Conditions: Reflux under inert atmosphere (nitrogen) with controlled addition rates to maintain temperature and avoid side reactions.
- Subsequent Steps: The organomagnesium compound can then be used in coupling reactions with electrophiles to form more complex molecules or isolated as this compound if the halogen is introduced appropriately.
This method is highlighted in patent EP1776327A1, which describes the synthesis and purification of organomagnesium species derived from 4-halo-methoxybutane and their use in further coupling reactions. The preparation of 1-chloro-4-methoxybutane as a precursor and its conversion to the Grignard reagent is a critical step in this process.
Alternative Halogenation Using Other Brominating Agents
Besides phosphorus tribromide, other brominating agents can be used for the preparation:
- Hydrobromic acid (HBr): Acidic substitution of the hydroxyl group, though less selective and may cause side reactions.
- N-Bromosuccinimide (NBS): Used under radical conditions, but more common for allylic or benzylic bromination.
- Triphenylphosphine and bromine: A mild bromination system sometimes used for primary alcohols.
However, these methods are less common for this compound due to potential side reactions and lower yields.
Summary Table of Preparation Methods
Method | Starting Material | Reagents/Conditions | Advantages | Disadvantages |
---|---|---|---|---|
Halogenation with PBr3 | 4-Methoxy-1-butanol | PBr3, anhydrous ether/toluene, low temp | Simple, good yield | Requires careful handling of PBr3 |
Grignard reagent formation | 1-Chloro-4-methoxybutane | Mg, initiators (bromoethane, iodine), THF/toluene | Enables further coupling reactions | More complex, multi-step |
Acidic bromination (HBr) | 4-Methoxy-1-butanol | Hydrobromic acid, heat | Simple reagents | Less selective, side reactions |
Radical bromination (NBS) | 4-Methoxy-1-butanol or analogs | NBS, radical initiator (light or peroxide) | Mild conditions | Not typical for primary alcohols |
Research Findings and Notes
- The preparation of this compound is sensitive to reaction conditions, especially moisture and temperature, due to the reactivity of halogenating agents and the potential for side reactions.
- The Grignard reagent preparation from 1-chloro-4-methoxybutane requires careful control of solvent and initiator to ensure efficient formation of the organomagnesium species.
- Purification of this compound typically involves distillation under reduced pressure to obtain high purity (97–99% by GC or HPLC).
- The use of 2-methyl-tetrahydrofuran as a solvent has been found advantageous for both Grignard reagent formation and subsequent coupling reactions due to its aprotic nature and immiscibility with water, facilitating product separation.
- Initiators such as bromoethane or iodine are crucial to activate magnesium turnings for efficient Grignard reagent formation.
Chemical Reactions Analysis
1-Bromo-4-methoxybutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide would yield 4-methoxybutanol, while elimination with sodium ethoxide would produce 4-methoxy-1-butene.
Scientific Research Applications
Applications Overview
Application Area | Description |
---|---|
Organic Synthesis | Used as an intermediate for synthesizing complex organic molecules. |
Pharmaceutical Research | Involved in developing pharmaceutical agents and drug candidates. |
Material Science | Employed in the preparation of specialized polymers and materials. |
Organic Synthesis
1-Bromo-4-methoxybutane is primarily utilized as an intermediate in organic synthesis. It can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles, leading to the formation of new compounds. For example, reacting with sodium methoxide yields 4-methoxybutanol, while elimination reactions can produce alkenes like 4-methoxy-1-butene under basic conditions .
Case Study: Synthesis of Optically Active Compounds
In a study published in MDPI, this compound was used as a precursor to synthesize optically active 2-pyrrolidinones. The compound was reacted with other reagents to form complex structures that are essential in medicinal chemistry .
Pharmaceutical Research
The compound plays a significant role in pharmaceutical research as it serves as a building block for drug synthesis. Its ability to form stable carbon-oxygen bonds makes it suitable for developing various drug candidates.
Example: Development of Antiviral Agents
Research has shown that derivatives of this compound can be synthesized to create potential antiviral agents. By modifying the alkyl chain or substituents on the bromine atom, researchers have explored its efficacy against viral infections .
Material Science
In material science, this compound is utilized to develop specialized polymers with unique properties. Its reactivity allows for the incorporation into polymer chains, enhancing the physical and chemical properties of the resulting materials.
Application: Polymerization Processes
One notable application involves using this compound in polymerization processes to create ionic liquids or polymerized ionic liquids (PolyILs). These materials exhibit high charge density and are studied for their potential applications in electrochemical devices .
Mechanism of Action
The mechanism of action of 1-Bromo-4-methoxybutane primarily involves its reactivity as an alkylating agent. The bromine atom in the molecule is highly reactive and can be displaced by nucleophiles, leading to the formation of new carbon-oxygen or carbon-carbon bonds . This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Halogen vs. Alkoxy Group Replacements
1-Bromo-4-chlorobutane (C₄H₈BrCl)
- Molecular Weight : 171.462 g/mol .
- Key Differences : Replaces the methoxy group with chlorine. The chlorine atom is a weaker electron-withdrawing group compared to -OCH₃, reducing the compound's polarity.
- Reactivity : The bromine and chlorine substituents enable dual halogenation pathways, but the absence of an oxygen-containing group limits its utility in ether-forming reactions.
- Applications: Used in cross-coupling reactions and as a precursor for organometallic reagents .
1-Chloro-4-methoxybutane (C₅H₁₁ClO)
- Molecular Weight : 122.592 g/mol .
- Key Differences : Substitutes bromine with chlorine, reducing molecular weight and leaving group ability.
- Reactivity : Chlorine’s lower electronegativity compared to bromine results in slower nucleophilic substitution kinetics.
- Applications : Primarily employed in less reactive alkylation processes .
Alkoxy Chain Modifications
1-Bromo-4-ethoxybutane (C₆H₁₃BrO)
- Molecular Weight : 181.073 g/mol .
- Key Differences : Ethoxy (-OCH₂CH₃) replaces methoxy. The longer alkyl chain increases hydrophobicity and steric hindrance.
- Reactivity : Ethoxy’s bulkiness may slow reaction rates in sterically sensitive environments.
- Applications : Suitable for synthesizing larger ether derivatives or surfactants .
4-Bromo-1,1,1-trimethoxybutane (C₇H₁₅BrO₃)
- Molecular Weight : 227.098 g/mol .
- Key Differences : Three methoxy groups at C1 create a highly polarized structure.
- Reactivity : Enhanced electron-donating effects from multiple methoxy groups stabilize carbocation intermediates.
- Applications : Useful in forming orthoesters or as a protecting group in multistep syntheses .
Extended Ether Functionality
1-Bromo-4-(2-methoxyethoxy)butane (C₇H₁₅BrO₂)
- Molecular Weight : 227.10 g/mol (estimated).
- Key Differences : A 2-methoxyethoxy (-OCH₂CH₂OCH₃) side chain introduces additional oxygen atoms, increasing solubility in polar solvents.
- Applications : Valued in pharmaceutical intermediates requiring enhanced water solubility .
Simpler Alkyl Bromides
1-Bromobutane (C₄H₉Br)
- Molecular Weight : 137.02 g/mol .
- Key Differences : Lacks the methoxy group, simplifying its structure.
- Reactivity : Faster reaction rates in SN2 mechanisms due to reduced steric hindrance.
- Applications : Common alkylating agent in industrial settings .
Data Table: Comparative Analysis
Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number | Key Applications |
---|---|---|---|---|---|
1-Bromo-4-methoxybutane | C₅H₁₁BrO | 167.044 | -Br, -OCH₃ | 4457-67-4 | Alkylation, ether synthesis |
1-Bromo-4-chlorobutane | C₄H₈BrCl | 171.462 | -Br, -Cl | 6940-78-9 | Organometallic precursors |
1-Chloro-4-methoxybutane | C₅H₁₁ClO | 122.592 | -Cl, -OCH₃ | 17913-18-7 | Low-reactivity alkylation |
1-Bromo-4-ethoxybutane | C₆H₁₃BrO | 181.073 | -Br, -OCH₂CH₃ | 3448-29-1 | Surfactant synthesis |
4-Bromo-1,1,1-trimethoxybutane | C₇H₁₅BrO₃ | 227.098 | -Br, -OCH₃ (x3) | 55444-67-2 | Orthoester formation |
1-Bromobutane | C₄H₉Br | 137.02 | -Br | 109-65-9 | Industrial alkylation |
Biological Activity
1-Bromo-4-methoxybutane, with the chemical formula CHBrO and CAS number 4457-67-4, is an organic compound known for its utility in various chemical synthesis processes. This article explores its biological activity, focusing on its pharmacological properties, potential toxicological effects, and applications in medicinal chemistry.
- Molecular Weight : 167.046 g/mol
- Boiling Point : 158.9 °C
- Flash Point : 59.6 °C
- Physical State : Colorless to almost colorless clear liquid
- Purity : >98% (GC)
Biological Activity
This compound is primarily recognized for its role as a reagent in organic synthesis. Its biological activity can be inferred from its involvement in various chemical reactions, particularly in the formation of more complex molecules.
Antimicrobial Properties
Research indicates that halogenated compounds, including brominated ethers like this compound, exhibit antimicrobial activities. A study highlighted the efficacy of such compounds against various bacterial strains, suggesting potential applications in developing antimicrobial agents .
Case Studies and Research Findings
Several studies have investigated the utility of this compound in synthesizing biologically active compounds:
- Synthesis of Chiral Esters : A recent study utilized this compound as a coupling partner in a photoredox/palladium-catalyzed reaction to synthesize axially chiral esters with high enantioselectivity. This demonstrates its relevance in producing compounds with potential pharmaceutical applications .
- Optically Active Compounds : In another research effort, derivatives of this compound were synthesized to create new optically active 2-pyrrolidinones, showcasing its versatility in producing biologically significant molecules .
Toxicological Data
The compound exhibits several hazard statements indicating potential health risks:
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H226: Flammable liquid and vapor.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Bromo-4-methoxybutane with optimal yield?
- Methodological Answer : Two primary synthesis routes are documented:
- Route 1 : Reacting 1,4-Dibromobutane with Sodium Methylate (NaOCH₃) in methanol at reflux conditions yields ~47% product (Iwamoto et al., 1980) .
- Route 2 : Substituting Sodium Methylate with methanol reduces yield but simplifies purification (Gustavsson et al., 1995) .
- Key Variables : Solvent polarity (methanol vs. THF), temperature (reflux vs. ambient), and stoichiometric ratios of reactants influence yield. Optimize via controlled stepwise addition of reagents and inert atmosphere to minimize side reactions.
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Use -NMR to identify methoxy (-OCH₃, δ ~3.3 ppm) and bromobutyl chain protons (δ ~1.4–3.5 ppm). -NMR confirms quaternary carbons adjacent to oxygen and bromine .
- IR : Detect C-O (1050–1150 cm) and C-Br (500–600 cm) stretches .
- Mass Spectrometry : Molecular ion peak at m/z 167.044 (CHBrO) validates molecular weight .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Hazards : Harmful if inhaled, ingested, or absorbed through skin (Xi hazard code) .
- Protective Measures : Use fume hoods, nitrile gloves, and safety goggles. Store in corrosion-resistant containers away from oxidizers.
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose via licensed waste handlers compliant with SARA Title III regulations .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling point ranges)?
- Methodological Answer :
- The boiling point is reported as 158.9±23.0°C due to variations in purity and measurement conditions (e.g., ambient pressure vs. vacuum distillation) .
- Validation Steps :
Perform gas chromatography (GC) to assess purity.
Use differential scanning calorimetry (DSC) for precise boiling point determination under controlled pressure.
Cross-reference with computational models (e.g., QSPR) to predict thermophysical behavior .
Q. What reaction mechanisms explain the nucleophilic substitution behavior of this compound?
- Methodological Answer :
- The compound undergoes S2 reactions due to its primary alkyl bromide structure. The methoxy group at C4 stabilizes transition states via inductive effects, enhancing reactivity with nucleophiles (e.g., OH, CN) .
- Experimental Design :
- Monitor reaction kinetics using UV-Vis spectroscopy with varying nucleophile concentrations.
- Compare activation energies (ΔG) with computational DFT simulations to validate mechanism .
Q. How can computational modeling predict the reactivity of this compound in complex systems?
- Methodological Answer :
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density around bromine and oxygen atoms.
- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways.
- QSAR : Corrogate experimental reactivity data (e.g., Hammett constants) with electronic descriptors (e.g., HOMO-LUMO gaps) .
Q. Data Contradiction Analysis
Q. Why do different synthesis methods yield conflicting product ratios?
- Methodological Answer :
- Case Study : Sodium Methylate (Route 1) vs. Methanol (Route 2) yields differ due to:
Base strength (NaOCH₃ > CHOH), favoring elimination (e.g., E2) over substitution in Route 2 .
Solvent effects: Methanol’s protic nature stabilizes carbocation intermediates, increasing byproducts.
- Resolution : Use -NMR to quantify byproducts (e.g., alkenes) and adjust reaction conditions (e.g., lower temperature, weaker base) .
Q. Applications in Academic Research
Q. How is this compound utilized as a building block in medicinal chemistry?
- Methodological Answer :
- Example : It serves as a precursor for alkylating agents in drug design.
- Protocol : React with heterocyclic amines (e.g., piperidine) to generate quaternary ammonium compounds with potential antimicrobial activity .
- Validation : Assess bioactivity via MIC assays against Gram-positive bacteria and compare with analogs (e.g., 1-Bromo-4-chlorobutane) .
Properties
IUPAC Name |
1-bromo-4-methoxybutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-7-5-3-2-4-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOQTNHQNMYBDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334569 | |
Record name | 1-Bromo-4-methoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4457-67-4 | |
Record name | 1-Bromo-4-methoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-4-methoxybutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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